Acetylcholinesterase (AChE) Inhibition: Ortho-Fluorobenzyl vs. Unsubstituted Benzylpiperazine
1-(2-Fluorobenzyl)piperazine hydrochloride (FMBZ) demonstrates potent competitive inhibition of acetylcholinesterase with an IC50 of 0.5 μM . In direct comparison, the unsubstituted analog 1-benzylpiperazine (BZP) exhibits substantially weaker AChE inhibition, with an IC50 of 9.83 mM (9,830 μM) under comparable assay conditions [1]. The ortho-fluorine substitution enhances inhibitory potency by approximately 19,660-fold relative to the unsubstituted benzyl analog. This difference is attributed to the electronic effects of the ortho-fluorine atom, which optimizes the compound's binding conformation within the enzyme's active site .
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.5 μM |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): IC50 = 9.83 mM |
| Quantified Difference | 19,660-fold higher potency (ortho-fluoro vs. unsubstituted) |
| Conditions | In vitro enzymatic assay; target compound tested as hydrochloride salt |
Why This Matters
For researchers developing cholinergic modulators for Alzheimer's disease or organophosphate poisoning countermeasures, the ortho-fluoro substitution provides a validated and quantifiable potency enhancement, justifying the selection of this specific building block over the cheaper, unsubstituted benzylpiperazine.
- [1] Thai Journal of Pharmaceutical Sciences. (2015). Isoindoline-1,3-dione derivatives of 1-benzylpiperazine with acetylcholinesterase inhibitory activity (Compound 11 IC50 = 9.83 mM). View Source
